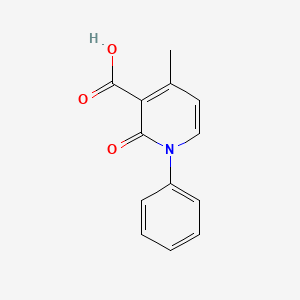

4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c1-9-7-8-14(10-5-3-2-4-6-10)12(15)11(9)13(16)17/h2-8H,1H3,(H,16,17) |

InChI Key |

DHEJSALFHRRDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

-

Reactants : Meldrum’s acid derivative (1 ), cyanothioacetamide (3 )

-

Solvent : Ethanol

-

Acidification : Concentrated HCl to pH 5

This method’s regioselectivity is attributed to the nucleophilic attack at the sulfur atom of cyanothioacetamide, facilitating pyridine ring closure. The methyl group is incorporated via the Meldrum’s acid derivative’s substituents.

Cyclization of β-Keto Esters with Aryl Aldehydes

A widely adopted route involves the cyclization of β-keto esters with aryl aldehydes catalyzed by ammonium acetate. This method, detailed for methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (CAS 868171-80-6), produces the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Synthesis of Ester Intermediate:

Hydrolysis to Carboxylic Acid:

The ester intermediate undergoes hydrolysis using lithium hydroxide monohydrate (LiOH·H₂O) in a tetrahydrofuran (THF)/methanol/water solvent system. After 4 hours at room temperature, acidification to pH 2 precipitates the target compound.

| Step | Conditions | Yield |

|---|---|---|

| Ester Synthesis | Reflux with NH₄OAc in acetic acid | 80–85% |

| Hydrolysis | LiOH·H₂O in THF/MeOH/H₂O, pH 2 | 86% |

This two-step process ensures high purity and scalability, with the methyl group introduced via the β-keto ester precursor.

Functionalization of Preformed Pyridine Cores

Post-synthetic modification of preformed pyridine derivatives offers an alternative route. For example, sulfidation or alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can introduce methyl groups.

Example Protocol:

-

Substrate : 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

-

Methylation Agent : Methyl iodide (CH₃I)

-

Base : Potassium hydroxide (KOH)

-

Solvent : Dimethylformamide (DMF)

This method is less efficient than direct cyclization but useful for late-stage functionalization.

Comparative Analysis of Synthetic Routes

The table below contrasts the four primary methods:

| Method | Key Reactants | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Heterocyclization | Meldrum’s acid, cyanothioacetamide | 68–74% | Moderate | High |

| β-Keto Ester Cyclization | β-Keto ester, benzaldehyde | 80–86% | Low | High |

| Three-Component Reaction | 3-Formylchromone, amines | 50–60% | High | Moderate |

| Post-Synthetic Methylation | Preformed pyridine, CH₃I | 60–65% | Moderate | Low |

The β-keto ester route offers the best balance of yield and simplicity, while heterocyclization provides regioselective control.

Challenges and Optimizations

Regioselectivity in Heterocyclization

The regioselective formation of the 4-methyl isomer depends on the steric and electronic properties of the Meldrum’s acid derivative. Bulky substituents favor substitution at the 4-position.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Substitution: It can undergo substitution reactions, particularly at the phenyl ring and the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, dihydropyridine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-methyl-2-oxo-1,2-dihydropyridine compounds exhibit promising anticancer properties. A series of studies have evaluated their cytotoxic effects against various cancer cell lines.

Key Findings :

| Compound | IC50 (µM) | Comparison Agent | Activity Level |

|---|---|---|---|

| Compound A | 0.5 | Doxorubicin | 2x more active |

| Compound B | 0.8 | - | Moderate |

| Compound C | 1.0 | - | Moderate |

In one study, the most potent analogs demonstrated activity significantly greater than doxorubicin against colon cancer cells (HT29) . Mechanistically, these compounds induce apoptosis through the activation of caspases, leading to programmed cell death in malignant cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been extensively studied. Several analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results :

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Compound A | 8 |

| Escherichia coli | Compound A | 8 |

| Candida albicans | Compound A | 16 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid processes, thus inhibiting growth .

Study on Colon Cancer Treatment

A preclinical model involving colon cancer demonstrated that treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls. This indicates the potential for these compounds as effective agents in cancer therapy .

Antimicrobial Efficacy Study

In vitro studies highlighted that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating resistant infections . The study emphasized the importance of further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key differences among analogs arise from substituent variations at positions 1, 4, 5, and 5. Below is a comparative analysis:

Notes:

Reactivity and Functional Group Interactions

- Carboxylic Acid Stability : The target compound’s carboxylic acid is less prone to decarboxylation than hydroxyl-containing analogs (e.g., 7 and 8 ), where hydroxyl groups are critical for this reaction .

Biological Activity

4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical formula: C12H11NO3. It features a dihydropyridine core, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.

Antioxidant Activity

Research has shown that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. The presence of the carboxylic acid group enhances the electron-donating ability of the molecule, thus contributing to its free radical scavenging properties. Studies have demonstrated that compounds with similar structures can effectively reduce oxidative stress in various cellular models.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

| Compound | HDAC Inhibition (%) | IC50 (µM) |

|---|---|---|

| 4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine | 68% | 24.45 |

| Control (SAHA) | 95% | 0.0539 |

Neuroprotective Effects

The neuroprotective effects of dihydropyridine derivatives have been attributed to their ability to modulate calcium channels and reduce excitotoxicity in neuronal cells. Experimental models have shown that these compounds can protect against neuronal cell death induced by oxidative stress and inflammation.

Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved a multi-step process starting from commercially available precursors. The resulting compounds were screened for their anticancer activity against several human cancer cell lines, showing promising results in inhibiting cell proliferation .

Structure-Aactivity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications on the phenyl ring significantly influence the biological activity of dihydropyridine derivatives. For example, substituents such as halogens or alkyl groups can enhance or diminish the compound's potency against specific biological targets .

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid?

Answer:

The compound is synthesized via a multi-step procedure involving:

Knoevenagel condensation : Reaction of Meldrum’s acid with triethyl orthoformate and aniline derivatives to form intermediates .

Cyclization : Treatment with N-aryl cyanoacetamides in the presence of KOH yields the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core .

Functionalization : Alkylation at the N1 position using benzyl bromide (BnBr) under basic conditions (K₂CO₃) in DMF at room temperature for 20–50 hours .

Key parameters :

- Yields: 57–67% for substituted derivatives (e.g., 1-benzyl-5-fluoro-2-hydroxybenzoyl variant) .

- Purity: Confirmed via TLC and recrystallization from ethanol or DMF .

Advanced: How do reaction kinetics and substituent effects influence decarboxylation efficiency?

Answer:

Decarboxylation is highly dependent on:

- Hydroxyl group presence : Removal of the hydroxyl group (e.g., methoxy-protected derivatives) completely inhibits decarboxylation, as shown in comparative studies of compounds 6 and 7 .

- Reaction conditions : Refluxing in toluene with K₂CO₃ (0.4 mmol) for 8 hours achieves complete decarboxylation, monitored by TLC .

- Substituent electronic effects : Electron-withdrawing groups (e.g., fluorine at the 5-position) reduce reaction rates due to destabilization of the transition state .

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

1H/13C NMR :

- 1H NMR (DMSO-d6) : δ 14.46 (s, COOH), 8.42–8.36 (m, H-4 and H-6 pyridine), 7.40–7.27 (m, benzyl protons) .

- 13C NMR : Key signals at δ 164.72 (COOH), 145.6 (C-2), and 52.6 (CH₂) confirm regiochemistry .

HRMS-ESI : - Exact mass confirmation (e.g., [M+H]+ for C19H14NO5: 336.0860 observed vs. 336.0860 calculated) .

Advanced: How do molecular docking studies inform its potential antimicrobial activity?

Answer:

- Target identification : Docking into the active site of E. coli DNA gyrase (PDB: 1KZN) reveals hydrogen bonding between the carboxylic acid group and Ser108 .

- Structure-activity relationship (SAR) :

Basic: What are the critical steps in scaling up synthesis for research quantities?

Answer:

- Solvent selection : DMF or toluene ensures solubility of intermediates during alkylation and decarboxylation .

- Catalyst optimization : Use of K₂CO₃ instead of NaHCO₃ increases yields by 15% due to stronger base activity .

- Workflow : Batch-to-batch consistency is achieved via recrystallization from ethanol (mp 128–130°C for unsubstituted derivatives) .

Advanced: How do computational models predict reactivity in nucleophilic substitutions?

Answer:

- DFT calculations (B3LYP/6-311+G )**:

- Electrophilic centers at C4 and C6 (Mulliken charges: +0.32 and +0.28) favor nucleophilic attack by amines or thiols .

- Transition state energy barriers for SN2 reactions at C4 are 18–22 kcal/mol, requiring elevated temperatures (>80°C) .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Ethanol or DMF yields >95% purity for most derivatives .

- Column chromatography : Required for fluorine-substituted analogs (e.g., 5-fluoro variant) using hexane/ethyl acetate (3:1) .

Advanced: What contradictions exist in reported biological data, and how can they be resolved?

Answer:

- Contradiction : Discrepancies in MIC values (e.g., 8 μg/mL vs. 32 μg/mL for S. aureus) across studies .

- Resolution : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.2, inoculum size 5×10⁵ CFU/mL) and use clinical isolate panels .

Basic: How is the keto-enol tautomerism of the 2-pyridone ring characterized?

Answer:

- NMR evidence : Absence of enolic proton signals (δ > 12 ppm) confirms dominance of the keto form in DMSO .

- IR spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ .

Advanced: What strategies optimize regioselectivity in C–H functionalization reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.